Cas no 2446803-91-2 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- IL-17 modulator 1 disodium
- LP0200?
- IL-17 modulator 1 (disodium)
- sodium (S)-(4-(4-(3,3-dicyclopropyl-2-(1-isopropyl-1H-pyrazole-5-carboxamido)propanamido)phenyl)-3,5-dimethyl-1H-pyrazol-1-yl)methyl phosphate
- EX-A8157
- HY-141535A
- CS-0179733
- 2446803-91-2
- GLXC-27151
- LP0200
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C28H37N6O6P.Na.H/c1-16(2)34-23(13-14-29-34)27(35)31-26(25(20-5-6-20)21-7-8-21)28(36)30-22-11-9-19(10-12-22)24-17(3)32-33(18(24)4)15-40-41(37,38)39;;/h9-14,16,20-21,25-26H,5-8,15H2,1-4H3,(H,30,36)(H,31,35)(H2,37,38,39);;/t26-;;/m0../s1
- InChIKey: VUHFBYBHHLFUNU-ROPHLPQBSA-N
- ほほえんだ: C(C1CC1)(C1CC1)[C@@H](C(=O)NC1C=CC(C2C(=NN(COP(O)(O)=O)C=2C)C)=CC=1)NC(C1=CC=NN1C(C)C)=O.[NaH]
計算された属性
- せいみつぶんしりょう: 628.21510842g/mol
- どういたいしつりょう: 628.21510842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 43
- 回転可能化学結合数: 12
- 複雑さ: 981
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 166Ų
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0179733-10mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 10mg |
$2050.0 | 2022-04-27 | ||
ChemScence | CS-0179733-50mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 50mg |
$6800.0 | 2022-04-27 | ||
1PlusChem | 1P01WU72-10mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 99% | 10mg |
$2383.00 | 2024-05-21 | |
ChemScence | CS-0179733-5mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 5mg |
$1280.0 | 2022-04-27 | ||
ChemScence | CS-0179733-25mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 25mg |
$4250.0 | 2022-04-27 | ||
MedChemExpress | HY-141535A-1mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 99.46% | 1mg |
¥4250 | 2024-07-21 | |
1PlusChem | 1P01WU72-50mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 99% | 50mg |
$7819.00 | 2024-05-21 | |
1PlusChem | 1P01WU72-100mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 99% | 100mg |
$12397.00 | 2024-05-21 | |
1PlusChem | 1P01WU72-25mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 99% | 25mg |
$4900.00 | 2024-05-21 | |
Ambeed | A1602761-1mg |
IL-17 modulator 1 disodium |
2446803-91-2 | 98% | 1mg |
$654.0 | 2025-02-27 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
INDEX NAME NOT YET ASSIGNEDに関する追加情報
Introduction to Compound with CAS No. 2446803-91-2 and Its Potential Applications in Modern Chemical and Biomedical Research
Compound with the CAS number 2446803-91-2, currently referred to as INDEX NAME NOT YET ASSIGNED, represents a significant area of interest in the realm of chemical and biomedical research. This compound, despite its provisional name, has garnered attention due to its unique structural properties and potential therapeutic applications. The exploration of such molecules is crucial in advancing our understanding of biochemical pathways and developing novel treatments for various diseases.
The chemical structure of 2446803-91-2 exhibits characteristics that make it a promising candidate for further investigation. Its molecular framework suggests potential interactions with biological targets, which could be exploited for therapeutic purposes. Recent studies in the field of medicinal chemistry have highlighted the importance of identifying molecules with such versatile structural features. These studies often involve sophisticated computational methods to predict how a compound might behave within a biological system, a process known as virtual screening.
In the context of drug discovery, INDEX NAME NOT YET ASSIGNED has shown promise in preliminary assays. Researchers have been particularly interested in its ability to modulate certain enzymes and receptors that are implicated in various pathological conditions. For instance, its interaction with specific protein targets could lead to the development of new drugs that address unmet medical needs. The compound’s mechanism of action is still under investigation, but early findings suggest that it may exert its effects through multiple pathways, making it a potentially powerful therapeutic agent.
The synthesis and characterization of 2446803-91-2 have been subjects of extensive research. Advanced synthetic techniques have been employed to create analogs of this compound, allowing scientists to fine-tune its properties for optimal efficacy and safety. Techniques such as high-throughput screening and combinatorial chemistry have accelerated the process of identifying promising candidates like 2446803-91-2. These methods enable researchers to rapidly test thousands of compounds against various biological targets, thereby streamlining the drug discovery pipeline.
One of the most exciting aspects of studying INDEX NAME NOT YET ASSIGNED is its potential in personalized medicine. The ability to tailor treatments based on an individual’s genetic makeup has revolutionized healthcare in recent years. Compounds like 2446803-91-2 could play a crucial role in this emerging field by targeting specific genetic mutations or variations that contribute to disease susceptibility. By understanding how these compounds interact with individual biological profiles, researchers can develop more effective and personalized therapeutic strategies.
The regulatory landscape for new drug development is also evolving to accommodate innovative approaches like those involving 2446803-91-2. Regulatory agencies are increasingly recognizing the importance of advanced computational methods and novel compounds in the drug discovery process. This shift has opened up new avenues for research and development, allowing compounds like INDEX NAME NOT YET ASSIGNED to move closer to clinical trials and eventual market approval.
Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are essential for translating basic research into tangible medical breakthroughs. The study of 2446803-91-2 exemplifies this collaborative spirit, as scientists from various disciplines contribute their expertise to unravel its potential applications. Such interdisciplinary approaches are vital for advancing our understanding of complex biological systems and developing effective treatments for a wide range of diseases.
Looking ahead, the future prospects for INDEX NAME NOT YET ASSIGNED are promising. As research continues, we can expect more detailed insights into its mechanisms of action and therapeutic potential. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) will further enhance our ability to predict and optimize the properties of this compound. These technologies can help identify new analogs with improved efficacy and reduced side effects, thereby accelerating the journey from bench to bedside.
In conclusion, compound with CAS No. 2446803-91-2, while still bearing an interim name, represents a significant advancement in chemical and biomedical research. Its unique structural features and potential therapeutic applications make it a compelling subject for further study. As research progresses, we can anticipate that INDEX NAME NOT YET ASSIGNED will play a crucial role in addressing some of the most pressing challenges in modern medicine. The collaborative efforts of researchers worldwide will be instrumental in realizing this potential and bringing new treatments to patients who need them most.
2446803-91-2 (INDEX NAME NOT YET ASSIGNED) 関連製品
- 868966-41-0(N-(2-methylphenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1183644-12-3(4-fluoro-2-(3-methylphenyl)benzoic acid)
- 2096158-18-6(4-Amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo3,4-bquinolin-5-one)
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 1261730-29-3(3-(4-chloro-2-hydroxyphenyl)propanal)
- 60611-59-8(5-benzylpyridine-2-carboxylic acid)
- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 1140239-85-5(methyl furo[2,3-c]pyridine-7-carboxylate)
